Boc-Lys-OSu
CAS No.: 133506-39-5
Cat. No.: VC21226474
Molecular Formula: C15H25N3O6
Molecular Weight: 343.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133506-39-5 |
---|---|
Molecular Formula | C15H25N3O6 |
Molecular Weight | 343.38 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Standard InChI | InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |
Standard InChI Key | RKLPZHBCNFXHDS-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |
SMILES | CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Properties
tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys-OSu) is derived from lysine, an essential amino acid. Unlike its doubly protected counterpart Boc-Lys(Boc)-OSu, this compound features a single Boc protection group on the alpha-amino position, leaving the epsilon-amino group of the lysine side chain free for further modifications .
Molecular Characteristics
The molecular structure of Boc-Lys-OSu can be described as follows:
Property | Value |
---|---|
Chemical Formula | C₁₅H₂₅N₃O₆ |
Molecular Weight | Approximately 343.38 g/mol |
Appearance | White to off-white crystalline powder |
Functional Groups | Boc protection group, free epsilon-amino group, N-hydroxysuccinimide ester |
Solubility | Typically soluble in organic solvents such as DMF, DCM |
Structural Features
The compound features three key structural elements that define its reactivity and applications:
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The tert-butyloxycarbonyl (Boc) group protecting the alpha-amino position, which is acid-labile but stable under basic conditions
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The unprotected epsilon-amino group on the lysine side chain, providing a site for further chemical modifications
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The activated N-hydroxysuccinimide (OSu) ester, which readily reacts with nucleophiles to form amide bonds
Synthesis and Preparation Methods
The synthesis of Boc-Lys-OSu typically involves a multi-step process starting from L-lysine and proceeding through selective protection and activation steps.
General Synthetic Route
The preparation of Boc-Lys-OSu generally follows these key steps:
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Selective protection of the alpha-amino group of lysine with a Boc group
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Formation of the N-hydroxysuccinimide ester through reaction with N-hydroxysuccinimide and a coupling agent
Detailed Synthetic Procedure
Similar to the synthesis of related compounds, the preparation typically proceeds as follows:
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Selective Boc protection: L-lysine is treated with di-tert-butyl dicarbonate (Boc₂O) under carefully controlled pH conditions to selectively protect the alpha-amino group .
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Activation: The resulting Boc-Lys-OH is reacted with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the activated OSu ester .
The selective protection of only the alpha-amino group represents a significant challenge in this synthesis, requiring precise control of reaction conditions to prevent protection of the side chain amino group.
Applications in Peptide Synthesis
Boc-Lys-OSu serves as a vital building block in peptide synthesis, offering unique capabilities due to its selective protection pattern.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-Lys-OSu provides several advantages:
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The activated OSu ester enables efficient coupling reactions with other amino acid residues
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The free epsilon-amino group allows for selective modifications of the lysine side chain
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The Boc protection strategy is compatible with various peptide synthesis approaches
Orthogonal Protection Strategies
One of the most valuable aspects of Boc-Lys-OSu is its compatibility with orthogonal protection schemes:
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The alpha-amino Boc group can be selectively removed under acidic conditions
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The free epsilon-amino group can be selectively modified with other protecting groups or functional moieties
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This orthogonality enables the synthesis of complex peptides with specifically modified lysine residues
Chemical Reactions
Boc-Lys-OSu participates in several key chemical reactions that make it valuable in peptide chemistry and protein modification.
Amide Bond Formation
The primary reaction of Boc-Lys-OSu is the formation of amide bonds:
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The OSu ester readily reacts with primary amines to form stable amide bonds
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This reaction typically proceeds under mild conditions in organic solvents
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The reaction is often complete within hours at room temperature
Side Chain Modifications
The free epsilon-amino group allows for selective modifications:
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Acylation with various activated carboxylic acids
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Reductive amination with aldehydes
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Conjugation with various functional groups, including fluorescent tags and bioactive molecules
Deprotection Reactions
The Boc group can be selectively removed:
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Treatment with trifluoroacetic acid (TFA) typically removes the Boc group within 1-2 hours
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The deprotection is usually conducted in the presence of scavengers to prevent side reactions
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After deprotection, the resulting free alpha-amino group can participate in further coupling reactions
Comparison with Similar Compounds
To understand the unique properties and applications of Boc-Lys-OSu, it is instructive to compare it with related compounds.
Comparison with Boc-Lys(Boc)-OSu
Feature | Boc-Lys-OSu | Boc-Lys(Boc)-OSu |
---|---|---|
Protection Pattern | Alpha-amino protected only | Both alpha and epsilon-amino protected |
Molecular Weight | ~343.38 g/mol | 443.5 g/mol |
Side Chain Reactivity | Reactive (free NH₂) | Protected (unreactive) |
Applications | Selective side-chain modifications | Standard peptide coupling |
Deprotection Steps | Single deprotection step | Requires two deprotection steps |
Comparison with Other Activated Lysine Derivatives
Various other lysine derivatives offer different protection strategies and reactive groups:
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Fmoc-Lys-OSu: Uses Fmoc instead of Boc for alpha-amino protection, offering base-labile protection
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Boc-Lys(Z)-OSu: Features a benzyloxycarbonyl (Z) group on the epsilon-amino group, providing orthogonal protection removable by hydrogenolysis
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Boc-Lys(m)-OH: Features modified side chains for specialized applications in redox chemistry
Biological Applications and Research
The unique properties of Boc-Lys-OSu make it valuable for various biological applications beyond conventional peptide synthesis.
Protein Modification
Boc-Lys-OSu enables selective modification of proteins:
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The activated ester allows for site-specific labeling of protein surfaces
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The free epsilon-amino group provides a handle for introducing various functional groups
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These modifications enable studies of protein structure, function, and interactions
Bioconjugation Applications
Research utilizing Boc-Lys-OSu in bioconjugation has led to developments in:
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Creation of peptide-drug conjugates for targeted drug delivery
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Development of peptide-based imaging agents
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Synthesis of peptide-polymer conjugates with enhanced stability and bioavailability
Research in Redox-Active Peptides
The compound has been utilized in the development of redox-active peptides:
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The free epsilon-amino group allows for attachment of electron donor moieties such as phenothiazine
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These modified peptides can serve as models for electron transfer processes in biological systems
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Researchers have synthesized peptides containing lysine residues modified with redox-active groups for studying electron transfer mechanisms
Analysis and Characterization Methods
Several analytical techniques are essential for confirming the identity, purity, and structural integrity of Boc-Lys-OSu.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR shows characteristic signals for the tert-butyl group (~1.4 ppm) and the succinimide ring (~2.8 ppm)
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¹³C NMR displays signals for the carbonyl carbons and the tert-butyl group
-
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Mass Spectrometry:
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Expected molecular ion peak at approximately m/z 343 [M+H]⁺
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Characteristic fragmentation patterns involving loss of the Boc group and succinimide moiety
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) provides:
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Assessment of purity using reverse-phase columns
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Monitoring of reactions and degradation products
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Preparative purification when necessary
Typical HPLC conditions include:
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C18 column
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Gradient elution with acetonitrile/water mixtures
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UV detection at 220-254 nm
Quality Control Parameters
For research applications, the following quality control parameters are typically assessed:
Parameter | Acceptable Range | Method |
---|---|---|
Purity | ≥98% | HPLC |
Identity | Matches reference | NMR, MS |
Optical Rotation | [α]D within ±2° of reference value | Polarimetry |
Solubility | Clear solution in DMF at 10 mg/mL | Visual inspection |
Moisture Content | ≤0.5% | Karl Fischer titration |
Recent Research Developments
Recent studies have expanded the applications of Boc-Lys-OSu in various fields of research.
Advances in Peptide Chemistry
Recent developments include:
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Implementation of Boc-Lys-OSu in automated solid-phase peptide synthesizers for high-throughput production
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Development of microwave-assisted coupling methods that significantly reduce reaction times
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Application in the synthesis of cyclic peptides through selective side-chain modifications
Materials Science Applications
Emerging research has utilized Boc-Lys-OSu in materials science:
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Development of peptide-based hydrogels with responsive properties
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Creation of self-assembling peptide nanostructures
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Synthesis of peptide-modified surfaces for specific biological interactions
Biomedical Research
In biomedical applications, Boc-Lys-OSu has facilitated:
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Development of peptide-based drug delivery systems with enhanced targeting
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Creation of peptide vaccines with improved immunogenicity
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Synthesis of diagnostic peptides for detecting disease biomarkers
Practical Considerations for Research Use
Researchers working with Boc-Lys-OSu should consider several practical aspects to ensure successful experiments.
Solubility Considerations
Optimal solubility is achieved in:
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Dimethyl sulfoxide (DMSO)
Water and alcohols should be avoided as they can cause hydrolysis of the activated ester.
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